molecular formula C14H17F3N2O B5299426 (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone

(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B5299426
M. Wt: 286.29 g/mol
InChI Key: QJBZRHNYCCWFIB-UHFFFAOYSA-N
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Description

(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a trifluoromethylphenyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-methyl-1,4-diazepane with a trifluoromethylphenyl methanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new substituted derivatives.

Scientific Research Applications

(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone include:

  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • (1-Ethylpiperidin-4-yl)acetic acid hydrate
  • (4-(Aminocarbonyl)piperidin-1-yl)acetic acid hydrate

Uniqueness

What sets this compound apart from these similar compounds is its trifluoromethylphenyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-18-6-3-7-19(9-8-18)13(20)11-4-2-5-12(10-11)14(15,16)17/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZRHNYCCWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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